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molecular formula C7H9NO B151221 (2-methylpyridin-3-yl)methanol CAS No. 56826-61-0

(2-methylpyridin-3-yl)methanol

Cat. No. B151221
M. Wt: 123.15 g/mol
InChI Key: PRMLMDSFLIHHSO-UHFFFAOYSA-N
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Patent
US08252817B2

Procedure details

1.00 g (8.12 mmol) 3-(hydroxymethyl)-2-methylpyridine are initially introduced into the reaction vessel and 5.9 ml (81.2 mmol) thionyl chloride are slowly added at 0° C. The mixture is stirred under reflux for 3 h. It is concentrated, saturated sodium bicarbonate solution is added to the residue and the mixture is extracted several times with diethyl ether. The combined organic phases are washed with saturated sodium chloride solution, dried over sodium sulfate, filtered and concentrated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:4]([CH3:9])=[N:5][CH:6]=[CH:7][CH:8]=1.S(Cl)([Cl:12])=O>>[Cl:12][CH2:2][C:3]1[C:4]([CH3:9])=[N:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC=1C(=NC=CC1)C
Name
Quantity
5.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are slowly added at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated
ADDITION
Type
ADDITION
Details
saturated sodium bicarbonate solution is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted several times with diethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
ClCC=1C(=NC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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